D-[1,6-13C2]Galactose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-BVSKUTBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
The utility of D-[1,6-¹³C2]Galactose as a metabolic tracer is underpinned by its specific chemical and physical characteristics.
| Property | Value |
| Molecular Formula | C₄¹³C₂H₁₂O₆ americanchemicalsuppliers.com |
| Molecular Weight | 182.14 g/mol americanchemicalsuppliers.com |
| Appearance | White to off-white solid/powder americanchemicalsuppliers.commedchemexpress.com |
| Melting Point | 168-170 °C (for unlabeled D-Galactose) chemsrc.com |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Chemical Purity | Often ≥99% |
Note: Some physical properties, like melting point, are often reported for the unlabeled compound and are expected to be very similar for the labeled version.
D-[1,6-¹³C2]Galactose is a hexose, an epimer of glucose, differing only in the stereochemistry at the C4 position. The structure consists of a six-membered pyranose ring. The key feature of this molecule is the substitution of the naturally abundant ¹²C with the stable isotope ¹³C at the C1 (anomeric) and C6 (primary alcohol) positions. This dual labeling provides distinct mass shifts that are crucial for its detection and differentiation from endogenous, unlabeled galactose in biological samples. americanchemicalsuppliers.com
Synthesis and Manufacturing
Overview of Synthetic Methodologies
Synthesizing isotopically labeled carbohydrates like D-[1,6-¹³C2]Galactose often involves complex chemical reactions starting from smaller, labeled precursors. For example, a common strategy for introducing a ¹³C label at the C1 position is to use a ¹³C-labeled cyanide or nitromethane (B149229) as a starting material in a chain-extension reaction on a smaller sugar. xml-journal.net The introduction of the ¹³C at the C6 position might involve starting with a precursor that already contains a labeled hydroxymethyl group or using specific enzymatic or chemical reactions to modify the C6 position of a galactose derivative. The synthesis must be carefully designed to control the stereochemistry and ensure the final product is the correct D-isomer. xml-journal.net
Purification and Quality Control
Following synthesis, the crude product undergoes rigorous purification to remove any unreacted starting materials, byproducts, and other impurities. Techniques such as chromatography, including High-Performance Liquid Chromatography (HPLC), are commonly employed to achieve high chemical purity. xml-journal.net
Quality control is a critical final step to verify the identity and purity of the D-[1,6-¹³C2]Galactose. A comprehensive Certificate of Analysis (CoA) is typically provided, detailing the results of various analytical tests. These tests include:
Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment, ensuring the ¹³C labels are present in the correct number.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and the precise location of the ¹³C labels within the molecule.
Chromatographic Purity: Techniques like HPLC or Gas Chromatography (GC) are used to assess the chemical purity of the compound. xml-journal.net
These stringent quality control measures guarantee that the tracer is of high quality and will provide reliable and reproducible results in metabolic research. szabo-scandic.com
Advanced Data Analysis and Computational Modeling for D 1,6 13c2 Galactose Tracing Studies
Isotopic Mass Isotopomer Distribution Analysis (MIDA) for D-[1,6-13C2]Galactose Data
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the synthesis and turnover of biological polymers. nih.govnih.gov When a stable isotope-labeled precursor such as this compound is introduced into a biological system, its labeled carbon atoms are incorporated into various downstream metabolites. Mass spectrometry is then used to measure the relative abundances of different mass isotopomers—molecules that differ only in the number of isotopic labels they contain. nih.govnih.gov
The core principle of MIDA involves comparing the experimentally observed mass isotopomer distribution to a theoretical distribution predicted by combinatorial probabilities (binomial or multinomial expansion). nih.govnih.gov This comparison allows researchers to calculate the isotopic enrichment of the direct precursor pool that was used for the synthesis of a particular product. nih.gov A key advantage of MIDA is its ability to determine the "true" precursor enrichment, even when there are multiple, anatomically distinct precursor pools. nih.gov From this, the fraction of newly synthesized molecules within a given polymer pool can be determined. nih.gov
For instance, when this compound is metabolized, the two ¹³C labels can be tracked as they move through various pathways. The resulting patterns of single- and double-labeled products provide a signature of the metabolic routes taken. MIDA software tools, such as LS-MIDA and UHAS-MIDA, can process the raw mass spectrometry data to calculate the absolute ¹³C enrichment in metabolic products. d-nb.infoworktribe.com
Table 1: Example of Mass Isotopomer Data for a Hypothetical Metabolite Derived from this compound
| Mass Isotopomer | Relative Abundance (Unlabeled Control) | Relative Abundance (Labeled Sample) | Excess Fractional Abundance |
| M+0 | 95.0% | 60.0% | - |
| M+1 | 4.5% | 15.0% | 10.5% |
| M+2 | 0.5% | 25.0% | 24.5% |
This table illustrates how MIDA can distinguish between naturally occurring isotopes (control) and the enrichment resulting from the labeled tracer.
Metabolic Flux Analysis (MFA) Techniques Utilizing this compound Data Sets
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govcortecnet.com By introducing a ¹³C-labeled substrate like this compound and measuring the resulting isotopic labeling patterns in metabolites, MFA can provide a detailed map of cellular metabolic activity. nih.govcortecnet.com The choice of the isotopic tracer is critical, as it determines the precision with which specific fluxes can be estimated. nih.gov For example, tracers like [1,2-¹³C₂]glucose have been shown to provide precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov
¹³C-MFA Algorithms and Software for this compound Experiments
The calculation of metabolic fluxes from isotopic labeling data is a complex computational problem. sci-hub.se It involves several key steps:
Metabolic Model Construction: A detailed biochemical reaction network for the organism under study is defined. sci-hub.se
Isotope Labeling Experiment: Cells are cultured with a ¹³C-labeled substrate, such as this compound. sci-hub.se
Data Acquisition: Mass spectrometry or NMR is used to measure the mass isotopomer distributions of key intracellular metabolites. nih.govcreative-proteomics.com
Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explains the measured labeling patterns and extracellular rates (e.g., substrate uptake, product secretion). sci-hub.se
Several software packages and algorithms have been developed to facilitate ¹³C-MFA. These tools often employ iterative methods to minimize the difference between simulated and experimentally measured labeling data. The Elementary Metabolite Unit (EMU) framework is one such approach that has significantly improved the speed of flux estimation. nih.gov
Computational Approaches for Isotopic Data Interpretation and Pathway Reconstruction
Beyond quantifying fluxes, computational methods are essential for reconstructing metabolic networks and rigorously evaluating the confidence in the obtained results.
Metabolic Network Reconstruction and Pathway Mapping from this compound Tracing
The foundation of any MFA study is the metabolic network model, which is a curated representation of all known biochemical reactions within a cell. d-nb.infonih.gov This reconstruction is typically assembled from genomic and biochemical data available in databases like KEGG. nih.gov Isotope tracing experiments with this compound can help validate and refine these network models. If the model cannot adequately fit the experimental labeling data, it may indicate that important reactions or pathways are missing. d-nb.info In this way, ¹³C-MFA can serve as a tool for discovering novel metabolic pathways. d-nb.info The integration of transcriptomic data can further enhance the predictive power of these models by constraining reaction fluxes based on gene expression levels. frontiersin.org
Parameter Estimation, Sensitivity Analysis, and Uncertainty Quantification in Metabolic Models
Once a metabolic model is established, the next step is to estimate the unknown flux parameters. This is typically achieved by minimizing the difference between the model-predicted and experimentally measured labeling data. However, it is crucial to assess the reliability of these estimates.
Parameter Estimation: This process involves finding the flux values that provide the best fit to the experimental data. Difficulties in estimation can arise, particularly for fluxes associated with downstream metabolites in a pathway, especially when there is a large difference in turnover rates between upstream and downstream pools. uiowa.edu
Sensitivity Analysis: This method evaluates how sensitive the model outputs (e.g., calculated fluxes, metabolite labeling) are to changes in the model parameters. mdpi.comnih.gov Local sensitivity analysis examines the effect of small parameter perturbations, while global sensitivity analysis explores the impact of large variations. nih.gov This analysis can identify which parameters are most influential and which are poorly determined by the available data, guiding future experimental design. nih.govbiorxiv.org
Uncertainty Quantification: It is essential to determine the confidence intervals for the estimated fluxes. This provides a range within which the true flux value is likely to lie. Methods based on validating the model against independent data sets can help in selecting the most appropriate model complexity and avoiding overfitting, thereby improving the accuracy of flux estimates. plos.org
Interdisciplinary Research Applications and Future Directions for D 1,6 13c2 Galactose
The stable isotope-labeled carbohydrate, D-[1,6-13C2]Galactose, serves as a powerful tracer in metabolic research. Its specific labeling at the first and sixth carbon positions allows for precise tracking of galactose metabolism through various biochemical pathways. This enables researchers to quantify metabolic fluxes and understand cellular physiology in great detail. The advancements in analytical technologies and interdisciplinary approaches are continuously expanding the applications of this tracer, opening new avenues for scientific discovery.
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of D-[1,6-13C₂]galactose in experimental preparations?
- Methodological Answer : Isotopic purity is critical for tracer studies. Researchers should employ nuclear magnetic resonance (NMR) spectroscopy to confirm the position-specific ¹³C labeling, as unlabeled carbons (e.g., C4 or C5) may interfere with metabolic pathway analysis. Liquid chromatography-mass spectrometry (LC-MS) can further validate purity by detecting isotopic impurities at trace levels. Suppliers often provide certificates of analysis (CoA) with isotopic enrichment data, which should be cross-referenced with in-house validation .
Q. What safety protocols are recommended for handling D-[1,6-13C₂]galactose in laboratory settings?
- Methodological Answer : While non-hazardous under standard conditions, researchers must wear EN166-compliant safety goggles and nitrile gloves to avoid skin contact. Storage should adhere to anhydrous conditions at room temperature in sealed containers to prevent hygroscopic degradation. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult safety data sheets for emergency procedures .
Q. How should D-[1,6-13C₂]galactose be synthesized to ensure high yield and isotopic fidelity?
- Methodological Answer : Synthesis often involves regioselective ¹³C labeling via catalytic methods. For example, D-galactose can be treated with ¹³C-enriched reagents (e.g., Et₂NSF₃ or bromosuccinimide) under controlled temperatures (0–40°C) in solvents like CH₂Cl₂. Post-synthesis purification via HPLC or recrystallization ensures removal of unreacted intermediates. Reaction efficiency should be monitored using thin-layer chromatography (TLC) .
Advanced Research Questions
Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using D-[1,6-13C₂]galactose as a tracer?
- Methodological Answer :
- Cell Culture : Use synchronized cell populations to minimize variability in nutrient uptake rates.
- Dosage Optimization : Titrate D-[1,6-13C₂]galactose concentrations (e.g., 5–20 mM) to avoid isotopic dilution or substrate inhibition.
- Sampling Intervals : Collect extracellular metabolites (e.g., lactate, alanine) at 15–30 minute intervals to capture dynamic flux changes.
- Analytical Validation : Combine GC-MS for ¹³C enrichment quantification with kinetic modeling (e.g., INCA software) to map pathways like the Leloir pathway or pentose phosphate shunt .
Q. How can researchers resolve discrepancies in reported melting points for D-galactose derivatives, such as D-[1,6-13C₂]galactose?
- Methodological Answer : Traditional differential scanning calorimetry (DSC) may yield lower melting points (e.g., 168–170°C) due to decomposition at slow heating rates (<1 K/s). Fast scanning calorimetry (FSC) at rates >1,000 K/s prevents thermal degradation, revealing true equilibrium melting points (~180°C). Cross-validate results with PC-SAFT modeling to account for lattice stability and solvent interactions .
Q. What statistical approaches are recommended to address low intraclass correlation coefficients (ICC) in reproducibility studies involving D-[1,6-13C₂]galactose biomarkers?
- Methodological Answer : For ICC values <0.5 (indicating high within-subject variability):
- Preprocessing : Normalize biomarker data (e.g., urinary galactose levels) to creatinine to adjust for hydration status.
- Mixed-Effects Models : Incorporate random effects for cohort-specific variability (e.g., diet, genetics) and fixed effects for dose-response relationships.
- Bootstrap Resampling : Apply 1,000 iterations to estimate 95% confidence intervals for ICC, reducing bias from small sample sizes (n < 50) .
Q. How can isotopic scrambling be minimized in ¹³C-tracing experiments with D-[1,6-13C₂]galactose?
- Methodological Answer : Scrambling occurs via non-enzymatic isomerization or retro-aldol reactions. Mitigation strategies include:
- pH Control : Maintain neutral pH (7.0–7.4) to stabilize the pyranose ring structure.
- Short Incubation Times : Limit experiments to ≤2 hours to reduce spontaneous degradation.
- Enzyme Inhibitors : Add EDTA (1–5 mM) to chelate metal ions that catalyze side reactions .
Data Contradiction Analysis
Q. Why do some studies report conflicting correlations between D-galactose intake and biomarker levels in human cohorts?
- Methodological Answer : Discrepancies often arise from:
- Population Heterogeneity : Genetic polymorphisms (e.g., GALT enzyme deficiencies) alter galactose metabolism. Stratify cohorts by genotype or ethnicity.
- Dietary Confounders : Unaccounted lactose intake in dairy products skews urinary galactose measurements. Use food-frequency questionnaires to adjust for covariates.
- Analytical Sensitivity : LC-MS/MS outperforms ELISA in detecting low-abundance biomarkers (e.g., galactitol), reducing false negatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
